Pyridazine-4-carboxylic Acid

説明

Contextualization within Heterocyclic Chemistry Research

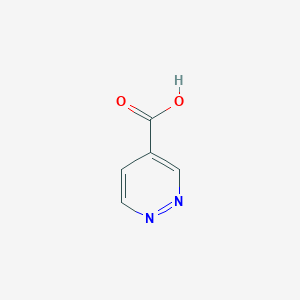

Pyridazine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention within the scientific community. Its structure, which features a pyridazine (B1198779) ring—a six-membered aromatic ring with two adjacent nitrogen atoms—and a carboxylic acid group at the fourth position, makes it a valuable building block in organic synthesis and medicinal chemistry. smolecule.com The field of heterocyclic chemistry is vast, and pyridazine derivatives, including this compound, represent a significant area of study due to their diverse chemical reactivity and biological relevance. researchgate.netscholarsresearchlibrary.com

Researchers have explored various synthetic routes to produce this compound and its derivatives. For instance, a three-step procedure has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from accessible 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net Another study reports a facile synthesis of 5-aminothis compound from pyridazine-4,5-dicarboxylic acid. researchgate.net The functionalization of the pyridazine core at different positions allows for the creation of a wide array of molecules with distinct properties, making it an attractive scaffold for synthetic chemists. scholarsresearchlibrary.com

Significance of the Pyridazine Core in Chemical Science

The pyridazine ring is a key structural motif in a multitude of compounds with a broad spectrum of applications, particularly in medicinal chemistry and agriculture. researchgate.netresearchgate.net Its unique physicochemical properties, such as weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, are crucial for its role in molecular recognition and drug-target interactions. nih.gov These characteristics contribute to its value in drug discovery and development, where it can be used as a less lipophilic substitute for a phenyl ring or as a replacement for other nitrogen-containing heterocyclic rings. nih.gov

The pyridazine nucleus is a component of numerous compounds that have been investigated for a wide range of biological activities. These include antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netresearchgate.netsarpublication.com The versatility of the pyridazine scaffold allows for the design of new therapeutic agents and agrochemicals. scholarsresearchlibrary.com

Overview of Current Academic Research Focus on this compound

Current academic research on this compound and its derivatives is multifaceted, with significant efforts directed towards the synthesis of novel compounds and the evaluation of their biological activities. For example, researchers have synthesized 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters from alpha-keto esters through a three-step sequence. researchgate.net Another area of investigation involves the use of this compound as a ligand in the formation of metal complexes, such as with ruthenium, to explore their potential anti-biofilm activity. mdpi.com

Furthermore, this compound serves as a precursor for creating more complex molecules with potential pharmaceutical applications. smolecule.com For instance, its derivatives have been investigated as inhibitors of specific enzymes, which could lead to new therapeutic interventions. smolecule.com The functionalization of nanoparticles with pyridine-4-carboxylic acid to create magnetic catalysts for organic synthesis is another active area of research, highlighting the compound's utility in materials science. tandfonline.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSIWJONLKBPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375502 | |

| Record name | Pyridazine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50681-25-9 | |

| Record name | 4-Pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Pyridazine 4 Carboxylic Acid

Strategies for Pyridazine-4-carboxylic Acid Core Synthesis

The construction of the pyridazine-4-carboxylate core can be achieved through various synthetic routes. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors, leveraging cycloaddition, multi-component, and condensation reactions to build the 1,2-diazine system.

Cycloaddition reactions represent a powerful tool for the stereoselective synthesis of cyclic compounds. In the context of pyridazine (B1198779) synthesis, they offer a precise method for ring formation, establishing the core structure in a controlled manner.

A notable three-step methodology has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from readily available 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net This sequence leverages a [3+2] cycloaddition reaction as the key ring-forming step.

The process begins with the reaction of a cyclopropene (B1174273) derivative with diazomethane (B1218177). This step results in the formation of adducts with a 2,3-diazabicyclo[3.1.0]hex-2-ene structure. The cycloaddition exhibits defined regio- and stereoselectivity. researchgate.net The second step involves the isomerization of these bicyclic adducts into 1,4-dihydropyridazine derivatives. This transformation is typically induced by a base, such as sodium methoxide. The final step is the oxidation of the 1,4-dihydropyridazine intermediate, using an oxidizing agent like potassium permanganate (B83412), to yield the aromatic methyl pyridazine-4-carboxylate product. researchgate.net

| Step | Reactants | Key Transformation | Product |

| 1 | 2,3-disubstituted 2-cyclopropenecarboxylate, Diazomethane | [3+2] Cycloaddition | 2,3-diazabicyclo[3.1.0]hex-2-ene adduct |

| 2 | 2,3-diazabicyclo[3.1.0]hex-2-ene adduct, Sodium methoxide | Isomerization/Ring Expansion | 1,4-dihydropyridazine derivative |

| 3 | 1,4-dihydropyridazine derivative, Potassium permanganate | Oxidation/Aromatization | 3,5-disubstituted methyl pyridazine-4-carboxylate |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netnih.gov While not always directly yielding this compound, MCRs provide effective routes to substituted pyridazine and pyridazinone cores, which can be precursors.

One such approach is the ultrasound-promoted, three-component synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst. researchgate.netscispace.com This method allows for high yields and short reaction times. Although this specific example leads to pyridazinones, the principles of MCRs are broadly applicable and represent a modern strategy for constructing the pyridazine ring system. chim.itrsc.org The Groebke–Blackburn–Bienaymé reaction is another example of a powerful MCR used to synthesize fused pyridazine systems, such as imidazo[1,2-b]pyridazines, by combining an aminoazine, an aldehyde, and an isonitrile. researchgate.net

The most traditional and widely used method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine (B178648) or its derivatives. liberty.educhemtube3d.com This [4+2] atom combination strategy is versatile and can be adapted to produce a wide range of substituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

The reaction between a 1,4-dicarbonyl compound and hydrazine hydrate (B1144303) is a cornerstone of pyridazine synthesis. thieme-connect.de Diethyl ketomalonate, possessing a 1,3-dicarbonyl functionality, can act as a precursor to a suitable 1,4-dicarbonyl equivalent for this reaction. The general principle involves the condensation of hydrazine with a four-carbon backbone containing carbonyl groups at the first and fourth positions. The two nitrogen atoms of hydrazine react with the two carbonyl groups to form a six-membered dihydropyridazine ring, which subsequently aromatizes.

The synthesis of 3-hydroxy-6-arylpyridazine-4-carboxylates is a direct application of the hydrazine condensation methodology. These compounds exist in tautomeric equilibrium with their more stable 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate (pyridazinone) form. The synthesis typically involves the cyclocondensation of an appropriate γ-keto acid derivative with hydrazine hydrate. nih.gov For example, reacting a γ-aryl-α,γ-dioxobutanoate ester with hydrazine hydrate leads to the formation of the pyridazinone ring. The aryl group from the starting material becomes the substituent at the 6-position, while the ester group corresponds to the carboxylate at the 4-position.

| Precursor Type | Key Reactant | Resulting Pyridazine Core |

| Unsaturated 1,4-diketone | Hydrazine Hydrate | 3,6-Disubstituted Pyridazine thieme-connect.de |

| γ-Keto Acid / Ester | Hydrazine Hydrate | Pyridazin-3(2H)-one nih.gov |

| Maleic Anhydride Derivatives | Hydrazine Hydrate | 6-Hydroxypyridazin-3(2H)-one thieme-connect.de |

Palladium-Catalyzed Carbonylation of Halogenated Pyridazines

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carboxylic acid functionalities, or their derivatives, into heterocyclic systems. While direct palladium-catalyzed carbonylation of a 4-halopyridazine to yield this compound is not extensively detailed in readily available literature, the viability of such a transformation can be inferred from related reactions on the pyridazine nucleus. For instance, the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine (B154836) has been successfully employed to synthesize pyridazine dicarboxamides. researchgate.net This reaction proceeds by the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by an amine.

This established reactivity suggests that a similar pathway could be envisioned for the synthesis of this compound derivatives from 4-halopyridazines. By employing a suitable nucleophile, such as water or an alcohol under specific reaction conditions, the corresponding carboxylic acid or ester could potentially be formed. The general scheme for such a transformation is presented below:

Table 1: Proposed Palladium-Catalyzed Carbonylation of 4-Halopyridazine

| Reactant | Catalyst | CO Source | Nucleophile | Potential Product |

| 4-Halopyridazine (X = I, Br) | Pd(0) complex | Carbon Monoxide (gas) | H₂O / ROH | This compound / Ester |

This synthetic route offers a direct method for the introduction of the carboxyl group, avoiding multi-step sequences that might be required with other synthetic strategies. The successful application of this methodology would, however, depend on optimizing reaction parameters such as the choice of palladium catalyst, ligands, solvent, temperature, and pressure of carbon monoxide to favor the desired carbonylation product over potential side reactions.

Oxidation-Based Pathways in this compound Synthesis

Oxidation reactions are a cornerstone in the synthesis of aromatic heterocycles, providing a crucial step to introduce unsaturation and achieve the final aromatic system.

A common and effective strategy for the synthesis of the pyridazine ring involves the cyclization of a suitable precursor to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. google.com For the synthesis of this compound derivatives, this typically involves the dehydrogenation of a 4,5-dihydropyridazine-4-carboxylate. A classic example of this approach is the dehydrogenation of ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate using bromine in acetic acid to yield ethyl 6-oxo-1H-pyridazine-4-carboxylate. google.com Another method involves the conversion of 1,6-dihydropyridazines to the corresponding pyridazines in the presence of sodium hydroxide. organic-chemistry.org

Table 2: Oxidation of Dihydropyridazine Intermediates

| Dihydropyridazine Precursor | Oxidizing Agent/Conditions | Product |

| Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate | Br₂ in Acetic Acid | Ethyl 6-oxo-1H-pyridazine-4-carboxylate |

| 1,6-Dihydropyridazine derivative | NaOH | Pyridazine derivative |

This two-step process, involving cyclization followed by oxidation, is a versatile route for accessing a variety of substituted pyridazines.

A specific and noteworthy oxidation-based pathway involves the synthesis of a this compound precursor starting from a hexahydropyridazine (B1330357) derivative. In a patented process, methyl 6-oxohexahydropyridazine-4-carboxylate is oxidized to furnish methyl 6-oxo-1H-pyridazine-4-carboxylate. google.com This transformation represents a key step in a multi-step synthesis of a this compound derivative. The reaction effectively introduces two double bonds into the saturated heterocyclic ring, leading to the aromatic pyridazine system. This method highlights the utility of starting from readily available saturated precursors and employing controlled oxidation to achieve the desired aromatic scaffold.

Novel Methodologies for this compound Derivatives

The development of novel synthetic routes to this compound and its derivatives is crucial for expanding the accessible chemical space for drug discovery and materials science.

One innovative approach involves a three-step synthesis of substituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylic acids. researchgate.net This method includes the following key transformations:

Cycloaddition: The cyclopropene derivative reacts with diazomethane to form a 2,3-diazabicyclo[3.1.0]hex-2-ene adduct.

Isomerization: The bicyclic adduct is then treated with sodium methoxide, which induces isomerization to a 1,4-dihydropyridazine derivative.

Oxidation: Finally, oxidation of the dihydropyridazine intermediate with potassium permanganate yields the target methyl pyridazine-4-carboxylate. researchgate.net

Another novel synthesis provides access to 5-aminothis compound through a Hofmann rearrangement of 5-carbamylthis compound. researchgate.net This method offers a route to an amino-substituted derivative, which can serve as a versatile building block for further functionalization.

These novel methodologies provide alternative and often highly functionalized entries into the this compound scaffold, complementing more traditional synthetic approaches.

Functionalization and Derivatization Strategies

The strategic introduction of various substituents onto the this compound core is essential for modulating its physicochemical and biological properties.

Introduction of Substituents for Structural Diversity

The electron-deficient nature of the pyridazine ring influences its reactivity and provides opportunities for the introduction of a wide array of functional groups. researchgate.net The unique structure of this compound allows for the selective introduction of substituents, facilitating the creation of diverse chemical libraries for screening purposes. chemimpex.com Polyfunctionalized pyridazines, in particular, serve as highly reactive platforms for building chemical diversity through various chemical transformations. researchgate.net

Strategies for introducing structural diversity include:

Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring is susceptible to nucleophilic attack, allowing for the displacement of leaving groups (e.g., halogens) with a variety of nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridazine ring.

Modification of the Carboxylic Acid Group: The carboxylic acid functionality itself can be readily converted into a range of other functional groups, including esters, amides, and ketones, further expanding the structural diversity of the resulting compounds.

The ability to introduce a wide range of substituents with control over regiochemistry is a key advantage in the design of novel this compound derivatives with tailored properties for various applications.

Isomerization and Rearrangement Mechanisms in Pyridazine Systems

Isomerization and rearrangement reactions are fundamental transformations in organic chemistry that allow for the conversion of a molecule into one of its isomers. In pyridazine systems, these mechanisms are crucial for accessing a wider range of structural motifs and for the synthesis of thermodynamically more stable products. Such rearrangements can be driven by thermal, photochemical, or catalytic conditions, leading to significant alterations in the heterocyclic core and its substituents.

Prototropic Rearrangements via Hydride Shifts

Prototropic rearrangements involve the migration of a proton, often accompanied by a shift of a double bond. A key subset of these are hydride shifts, which describe the migration of a hydrogen atom with its pair of electrons. These shifts are common in reactions involving carbocation intermediates. The driving force for a hydride shift is typically the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). byjus.com

In the context of pyridazine synthesis, such rearrangements can occur during the transformation of precursor molecules. For instance, the synthesis of certain pyridazine derivatives may proceed through intermediates where a less stable carbocation is formed. If an adjacent carbon atom bears a hydrogen, a 1,2-hydride shift can occur, relocating the positive charge to a more substituted and thus more stable position. byjus.com This process is a key step in stabilizing intermediates and directing the reaction towards the desired product. researchgate.net The mechanism involves the transfer of the C-H bonding electron pair to the empty p-orbital of the adjacent carbocation, proceeding through a cyclic transition state. youtube.com

Intramolecular Cycloaddition and Vinyl Shifts

Intramolecular cycloaddition reactions are powerful tools for constructing fused ring systems, as they benefit from "entropic assistance" due to the diene and dienophile being tethered within the same molecule. mdpi.comresearchgate.net In pyridazine chemistry, the electron-deficient 1,2-diazine ring can act as the diene in inverse-electron-demand Diels-Alder reactions. mdpi.com

When an alkyne-containing side chain is attached to the pyridazine core, a thermally induced intramolecular [4+2] cycloaddition can occur. mdpi.comresearchgate.net This process leads to the formation of a bicyclic intermediate which, after the elimination of a small molecule like nitrogen, results in a fused aromatic system. The rate and feasibility of this reaction are influenced by the nature and length of the tether connecting the pyridazine ring and the acetylenic side chain. mdpi.com

Alongside cycloadditions, vinyl shifts represent another class of rearrangement. Similar to hydride shifts, 1,2-vinyl shifts can occur in intermediates to facilitate the formation of more stable products. The formation of certain substituted pyridazine-4-carboxylates may involve rearrangements of an intermediate allylcarbene, which can undergo both intramolecular cycloaddition and migrations involving 1,2-vinyl shifts. researchgate.net

Table 1: Examples of Intramolecular Reactions in Pyridazine Systems

| Reaction Type | Starting Substructure | Key Transformation | Resulting System | Reference |

|---|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | 4-pyridazinecarbonitrile with a 3-(alkynyl-X) side chain | Thermally induced inverse-electron-demand Diels-Alder reaction | Fused benzonitriles | mdpi.comresearchgate.net |

| 1,2-Vinyl Shift | Intermediate allylcarbene during pyridazine synthesis | Rearrangement involving migration of a vinyl group | Substituted 1,4-dihydropyridazine derivative | researchgate.net |

Combinatorial Approaches for Library Generation of this compound Analogues

Combinatorial chemistry is a high-throughput strategy used to synthesize a large number of compounds in a short period, creating a "library" of structurally related molecules. nih.gov This approach is invaluable in drug discovery for identifying lead compounds. This compound serves as an excellent scaffold for combinatorial library generation due to the versatile reactivity of its carboxylic acid group.

The core strategy involves modifying the carboxylic acid moiety or other positions on the pyridazine ring with a diverse set of building blocks. For example, the carboxylic acid can be activated and then reacted with a library of amines to generate a wide array of amides. Alternatively, it can be coupled with a library of alcohols to produce a corresponding ester library. By systematically reacting a core scaffold with a collection of diverse reagents, a large and structurally varied library of this compound analogues can be efficiently generated. nih.gov

Table 2: Hypothetical Combinatorial Synthesis Scheme

| Scaffold | Reaction Type | Library of Reagents (Examples) | Generated Library Class |

|---|---|---|---|

| Pyridazine-4-carbonyl chloride | Amidation | Primary Amines (R-NH2): Aniline, Benzylamine, Cyclohexylamine | Pyridazine-4-carboxamides |

| This compound | Esterification (with activation) | Alcohols (R-OH): Methanol, Ethanol, Phenol | Pyridazine-4-carboxylates |

| 3-Chloro-pyridazine-4-carboxylic acid | Nucleophilic Aromatic Substitution | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH) | 3-substituted-pyridazine-4-carboxylic acids |

Heterocyclizations to Novel Fused Systems (e.g., 1,2,4-Triazoles, 1,2,4-Oxadiazoles)

The carboxylic acid group of this compound is a key functional handle for constructing fused heterocyclic systems. This is typically achieved through condensation and subsequent cyclization reactions with appropriate bifunctional reagents.

1,2,4-Oxadiazoles: The synthesis of a pyridazine fused with a 1,2,4-oxadiazole (B8745197) ring can be achieved by first converting the carboxylic acid into an intermediate that can react with an amidoxime (B1450833). mdpi.com A common method involves activating the carboxylic acid (e.g., with carbonyldiimidazole) and then reacting it with an amidoxime to form an O-acylamidoxime intermediate. This intermediate can then undergo base-catalyzed or thermally induced cyclocondensation to yield the 1,2,4-oxadiazole ring fused to the pyridazine core. mdpi.comresearchgate.net

1,2,4-Triazoles: To form a fused 1,2,4-triazole (B32235) system, this compound is typically first converted into its corresponding acylhydrazide (hydrazide). This is done by reacting an activated form of the acid (like an ester or acid chloride) with hydrazine. researchgate.net The resulting pyridazine-4-carbohydrazide (B1390179) can then be cyclized with various one-carbon sources. For example, reaction with formamide (B127407) or an orthoester can lead to the formation of the fused triazole ring. organic-chemistry.orgscispace.com Another approach involves reacting the hydrazide with a nitrile, followed by an oxidative cyclization to furnish the triazole system. organic-chemistry.org

Mechanistic Studies of Synthetic Pathways

The mechanistic underpinnings of these transformations are critical for optimizing reaction conditions and predicting outcomes.

Rearrangements: The mechanism of hydride and vinyl shifts is rooted in the principles of carbocation stability. The reaction proceeds through a transition state where the migrating group (hydride or vinyl) bridges two carbon centers. The primary driving force is the formation of a more stable carbocationic intermediate, which ultimately leads to the final rearranged product. beilstein-journals.org

Intramolecular Cycloadditions: The intramolecular inverse-electron-demand Diels-Alder reaction of pyridazines proceeds via a concerted [4+2] cycloaddition mechanism. mdpi.comresearchgate.net The pyridazine ring acts as the electron-deficient diene, and the tethered alkyne or alkene acts as the dienophile. The reaction involves a cyclic transition state, leading to a bicyclic adduct that subsequently aromatizes, often through the extrusion of N₂, to yield the fused aromatic product. mdpi.com

Heterocyclizations: The formation of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides typically involves a dehydrative cyclization. organic-chemistry.org The mechanism proceeds by condensation to form a 1,2-diacylhydrazine intermediate, which then cyclizes with the elimination of water to form the stable oxadiazole ring. nih.gov For 1,2,4-triazoles, the cyclization of an acylhydrazide with a one-carbon unit involves initial condensation followed by an intramolecular cyclization and dehydration step to form the aromatic triazole ring. researchgate.netscispace.com

Comprehensive Spectroscopic and Crystallographic Characterization of Pyridazine 4 Carboxylic Acid and Its Derivatives

Advanced Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the characterization of molecular structure. For pyridazine-4-carboxylic acid, these methods have been employed to identify and assign its fundamental vibrational modes.

A comprehensive study by Świderski et al. provides a detailed analysis of the vibrational spectra of this compound. The experimental FT-IR and FT-Raman spectra were recorded and analyzed in conjunction with quantum chemical calculations. This dual approach allows for a more accurate and reliable assignment of the observed vibrational bands.

Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To precisely assign the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. This computational method quantifies the contribution of each internal coordinate, such as bond stretching or angle bending, to a particular normal mode of vibration. For this compound, PED analysis has been instrumental in assigning the complex vibrational spectra.

The assignments reveal the characteristic vibrations of the pyridazine (B1198779) ring and the carboxylic acid group. For instance, the C-H stretching vibrations of the pyridazine ring are typically observed in the high-frequency region of the spectrum. The ring stretching vibrations, involving the C-C and C-N bonds, give rise to a series of bands in the fingerprint region. The vibrations of the carboxylic acid group, including the O-H stretch, C=O stretch, and C-O stretch, are also clearly identified.

Table 1: Selected Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | ν(C-H) of pyridazine ring |

| ~1700 | ν(C=O) of carboxylic acid |

| ~1600-1400 | ν(C=C) and ν(C=N) of pyridazine ring |

| ~1300 | δ(O-H) in-plane bend of carboxylic acid |

| ~1200 | ν(C-O) of carboxylic acid |

Note: The exact wavenumbers can vary depending on the experimental conditions (e.g., solid state, solution) and the computational method used.

Identification of Characteristic Functional Group Vibrations

The vibrational spectra of this compound are distinguished by the characteristic vibrations of its two main functional groups: the pyridazine ring and the carboxylic acid moiety.

The pyridazine ring exhibits a set of characteristic in-plane and out-of-plane bending modes for the C-H bonds, as well as ring breathing and deformation modes. These vibrations are sensitive to the substitution pattern on the ring.

The carboxylic acid group is readily identified by several strong and characteristic bands. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, often centered around 3000 cm⁻¹, due to hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to a very intense band, usually in the region of 1700-1750 cm⁻¹. The C-O stretching and O-H bending vibrations are also key identifiers, appearing in the fingerprint region of the spectrum. The presence and nature of intermolecular hydrogen bonding significantly influence the positions and shapes of these vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Chemical Shift Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound have been reported, and the chemical shifts of the protons and carbons provide valuable information for its structural confirmation.

In the ¹H NMR spectrum , the protons on the pyridazine ring appear as distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the carboxylic acid group. The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring resonate in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears at a characteristic downfield position (δ ~165-175 ppm).

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~9.4 | C3: ~152 |

| H5 | ~8.0 | C4: ~135 |

| H6 | ~9.2 | C5: ~128 |

| COOH | ~13.0 | C6: ~155 |

| COOH: ~166 |

Note: Chemical shifts are dependent on the solvent used.

Conformational Studies via NMR Spectroscopy

While detailed conformational studies of this compound using NMR are not extensively reported, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to study the preferred orientation of the carboxylic acid group relative to the pyridazine ring. The presence of intermolecular hydrogen bonding in solution can also be inferred from concentration-dependent NMR studies. The planarity of the pyridazine ring is generally expected, but the rotational barrier around the C-C bond connecting the carboxylic acid group to the ring could be investigated using dynamic NMR experiments at different temperatures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

The pyridazine ring, being an aromatic heterocycle, exhibits strong π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The presence of non-bonding electrons on the nitrogen atoms also allows for weaker n → π* transitions, which occur at longer wavelengths (lower energy). The carboxylic acid group can also influence the electronic spectrum, particularly through its carbonyl chromophore.

Studies on pyridazine and its derivatives show characteristic absorption maxima in the UV region. For this compound, the spectrum is expected to show intense absorptions below 300 nm, corresponding to the π → π* transitions of the aromatic system. A weaker, longer-wavelength absorption corresponding to an n → π* transition may also be observed, often appearing as a shoulder on the more intense π → π* bands. The solvent polarity can influence the position of these absorption bands, with π → π* transitions often showing a red shift (to longer wavelength) and n → π* transitions a blue shift (to shorter wavelength) in more polar solvents.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λmax (nm) |

| π → π | ~250-280 |

| n → π | ~300-340 |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent.

Electronic Transitions and Absorbance Characteristics

The electronic absorption spectra of pyridazine and its derivatives are characterized by transitions involving n and π molecular orbitals. In the gas phase, diazines like pyridazine typically exhibit low-intensity absorption bands in the 200–380 nm range. researchgate.net These absorptions are significant enough to suggest that such compounds could undergo photolysis in the troposphere. researchgate.net For pyridazine specifically, the absorption spectrum consists of a broad continuum, with non-negligible absorption at wavelengths greater than 290 nm, where the cross-section (σ) is in the order of 10⁻²⁰ cm² molecule⁻¹. researchgate.net

While specific UV-Vis spectral data for this compound in solution is not extensively detailed in the available literature, the electronic properties can be inferred from studies on related diazinecarboxylic acids. The presence of the carboxylic acid group, a chromophore, attached to the pyridazine ring is expected to influence the n→π* and π→π* transitions of the parent heterocycle. The electronic system of the ligand is affected by the position of the carboxylate anion, which in turn influences the electronic charge distribution and aromaticity of the pyridazine ring. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic, centrosymmetric space group Pnma. researchgate.netresearchgate.net The asymmetric unit consists of one-half of the molecule, which is located on a mirror plane. researchgate.net The crystal structure was solved by direct methods and refined using full-matrix least-squares techniques. mdpi.com All bond lengths within the molecule are reported to be within normal ranges. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₄N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| a (Å) | 11.165(2) |

| b (Å) | 6.215(1) |

| c (Å) | 7.413(2) |

| V (ų) | 514.4 |

| Z | 4 |

| Temperature (K) | 153 |

| Rgt(F) | 0.0567 |

| wRref(F²) | 0.1515 |

Data sourced from Deng et al., 2015. researchgate.net

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary and most significant interaction is the O–H···N hydrogen bond formed between the carboxylic acid group of one molecule and a nitrogen atom of the pyridazine ring of an adjacent molecule (specifically, O2–H2···N1). researchgate.netresearchgate.net This type of interaction, known as a carboxylic acid-pyridine supramolecular synthon, is a robust and recurring motif in the crystal structures of pyridine (B92270) and pyrazine (B50134) monocarboxylic acids. nih.govacs.org This strong O–H···N bond is often favored over the carboxylic acid-acid homodimer commonly seen in other carboxylic acids. acs.org These hydrogen bonds link the molecules into infinite chains. researchgate.net

The intermolecular interactions in this compound dictate its supramolecular assembly. The strong and directional O–H···N hydrogen bonds act as the primary organizing force, assembling the molecules into one-dimensional infinite chains. researchgate.net These chains are then further interconnected by weaker interactions, leading to the formation of a stable three-dimensional supramolecular network. researchgate.net

The predictable formation of the carboxylic acid-pyridine synthon is a key principle in the crystal engineering of such compounds. researchgate.netnih.gov By understanding and utilizing these reliable noncovalent interactions, it is possible to design and construct specific crystalline architectures. acs.org The analysis of these synthons helps correlate molecular features with the resulting supramolecular structures, providing a strategy for the rational design of new materials with desired properties. nih.govacs.org The study of how organic cations can direct the assembly of anionic diazinedicarboxylate architectures further highlights the structure-directing effects in the crystal engineering of pyridazine derivatives. researchgate.net

Thermal Analysis (TG-DTA/DSC) for Stability and Decomposition Pathways

Thermal analysis provides insight into the stability and decomposition behavior of this compound. The compound is reported to have a melting point of approximately 244.2 °C, at which it decomposes. Studies on related diazinecarboxylic acids, such as pyrazinecarboxylic acid, show a single-step endothermic decomposition process. researchgate.net In contrast, pyrazinedicarboxylic acids may exhibit a more complex pathway involving exothermic decarboxylation followed by an endothermic decomposition. researchgate.net

Table 2: Thermal Properties of this compound

| Property | Value |

| Melting Point | 244.2 °C (decomposes) |

| Decomposition Pathway | Likely involves endothermic loss of the carboxylic acid moiety. |

Data sourced from Sigma-Aldrich product information.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Studies

Mass spectrometry is used to confirm the molecular weight and elucidate the fragmentation patterns of this compound. The molecular formula C₅H₄N₂O₂ corresponds to a monoisotopic mass of 124.027 Da. nih.gov The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 124.

The fragmentation behavior of pyridazine derivatives often involves characteristic losses of functional groups. For 3-Benzamido-5,6-diphenylthis compound, a primary fragmentation pathway observed is the loss of the carboxylic acid group (–COOH), resulting in a fragment ion at [M-COOH]⁺. ekb.eg A similar pathway is anticipated for this compound. The mass spectral fragmentation of pyridine carboxylic acid esters also shows peculiarities, including rearrangement processes involving the ring nitrogen. tandfonline.com

Based on the structure and data from related compounds, the principal fragmentation pathways for this compound under electron impact would likely include:

Loss of a hydroxyl radical (•OH) to give an ion at m/z 107.

Loss of the entire carboxyl group (•COOH) to give an ion at m/z 79.

Decarboxylation, or the loss of carbon dioxide (CO₂), to give an ion at m/z 80.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 124 |

| [M - COOH]⁺ | Loss of carboxyl group | 79 |

Computational Chemistry Investigations of Pyridazine 4 Carboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyridazine-4-carboxylic acid at the atomic level. These methods are employed to predict its optimized geometry, vibrational frequencies, and various thermodynamic parameters.

The molecular properties of this compound have been extensively studied using both Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method. researchgate.net DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, is a popular choice for its balance of computational efficiency and accuracy in handling electron correlation. nih.govtandfonline.comijcce.ac.ir The HF method, being a foundational ab initio approach, provides a valuable baseline for comparison, although it does not account for electron correlation to the same extent as DFT. researchgate.net These quantum chemical calculations have been applied to analyze the monomeric and dimeric structures of the compound, providing insights into its behavior in different states. researchgate.net

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For this compound and similar molecules, the Pople-style basis set 6-311++G(d,p) is frequently used. researchgate.netnih.govtandfonline.com This basis set is robust, incorporating diffuse functions (++) to accurately describe anions and lone pairs, as well as polarization functions (d,p) to handle the non-spherical nature of electron density in molecules. The initial step in these computational studies involves geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation on the potential energy surface. This optimized structure is then used for subsequent calculations of other properties like vibrational frequencies and electronic characteristics. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure reveals critical information about a molecule's reactivity, charge distribution, and potential interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. emerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. emerginginvestigators.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net

| Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | -7.45 | -2.21 | 5.24 |

| HF | 6-311++G(d,p) | -9.89 | -0.15 | 9.74 |

Note: The data in the table is derived from representative studies and may vary slightly depending on the specific computational model and software used.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and the nature of bonding within a molecule. researchgate.netijcce.ac.ir It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. In the case of this compound, NBO analysis has confirmed the presence of intramolecular charge transfer. researchgate.net This analysis is also instrumental in identifying and quantifying the strength of intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the formation of dimeric structures of the acid. researchgate.nettandfonline.com

| Atom | Charge (e) |

|---|---|

| N1 | -0.55 |

| N2 | -0.52 |

| C3 | -0.18 |

| C4 (attached to COOH) | 0.25 |

| C5 | -0.20 |

| C6 | -0.15 |

| C7 (Carboxyl) | 0.80 |

| O8 (Carbonyl) | -0.65 |

| O9 (Hydroxyl) | -0.70 |

| H10 (Hydroxyl) | 0.50 |

Note: The data represents a typical charge distribution calculated by NBO analysis. The specific values can differ based on the computational parameters.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.comreadthedocs.io It illustrates the charge distribution on the molecular surface, where different colors represent different values of electrostatic potential. wolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons like the one in the carboxylic acid group. researchgate.net

For this compound, the MEP map shows the most negative potential concentrated around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the carboxylic group, identifying them as sites for electrophilic interaction. Conversely, the most positive potential is located on the hydrogen atom of the hydroxyl group, highlighting its role as a primary site for nucleophilic attack and hydrogen bond donation. rsc.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis.bdvets.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the electron pairing and localization in a molecule. jussieu.frijasret.com These topological analyses provide a detailed picture of the chemical bonding, distinguishing between covalent bonds, lone pairs, and atomic cores. nih.govresearchgate.net

For a molecule like this compound, ELF and LOL maps would reveal regions of high electron density concentration. The analysis typically shows high ELF/LOL values in the core of the nitrogen and oxygen atoms and between covalently bonded atoms, such as the C-C, C-N, and C-H bonds within the pyridazine ring and the C=O and C-O bonds of the carboxylic group. These maps are instrumental in understanding the distribution of electron density and identifying the most probable locations of electron pairs, which in turn dictates the molecule's reactivity. ijasret.com The regions corresponding to the lone pairs on the nitrogen and oxygen atoms would also be clearly visualized, highlighting their availability for intermolecular interactions like hydrogen bonding. nih.gov

Aromaticity Assessment of this compound (e.g., HOMA and Bird's Indices).ias.ac.in

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The introduction of heteroatoms, such as nitrogen in the pyridazine ring, influences this property. The aromaticity of this compound is primarily determined by the pyridazine ring.

Prediction of Non-Linear Optical (NLO) Properties.ijasret.comias.ac.innih.gov

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. physchemres.org Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. mdpi.com For this compound, quantum chemical calculations have been performed to evaluate its potential as an NLO material. researchgate.net

These studies typically involve the calculation of molecular polarizability (α) and the first-order hyperpolarizability (β) using methods like Density Functional Theory (DFT). researchgate.netnih.gov The magnitude of the hyperpolarizability tensor components indicates the NLO response of the molecule. For a molecule to have a significant NLO response, it often requires a substantial difference between the ground and excited state dipole moments, which is facilitated by intramolecular charge transfer (ICT). In this compound, the pyridazine ring can act as an electron-accepting unit, while the carboxylic acid group's character can be modulated, influencing the ICT and, consequently, the NLO properties. Calculations performed using the Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set have been used to study these properties for the molecule. researchgate.net The presence of donor-acceptor groups in related heterocyclic systems has been shown to produce high molecular nonlinearity. physchemres.org

Table 1: Calculated NLO Properties of this compound

| Property | Description |

|---|---|

| α | Molecular Polarizability |

| β | First-Order Hyperpolarizability |

Note: Specific values from literature are required for a complete data table.

Conformational Analysis and Stability Studies.ijasret.com

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the pyridazine ring. Rotation around the single bond connecting the carboxyl group to the ring gives rise to different conformers. Computational studies, such as those employing DFT methods, can be used to determine the geometries of these conformers and their relative energies. researchgate.net

The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation and intramolecular hydrogen bonding. For this compound, a planar conformation, where the carboxylic acid group is coplanar with the pyridazine ring, is expected to be favored due to π-electron delocalization between the ring and the carbonyl group. There are two likely planar conformers, differing in the orientation of the hydroxyl group. The relative stability of these conformers would depend on the subtle balance of intramolecular interactions. Conformational analyses of related N-acylated bicyclic pyridazine derivatives have been carried out using semiempirical AM1 calculations to understand rotational energy barriers. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations for this compound.bdvets.orgijasret.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. bdvets.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Pyridazine derivatives are common scaffolds in medicinal chemistry. nih.gov

A molecular docking simulation of this compound into a protein's active site would predict its binding affinity (often expressed as a docking score) and the specific intermolecular interactions that stabilize the ligand-protein complex. bdvets.orgresearchgate.net Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The nitrogen atoms in the pyridazine ring are also hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The aromatic pyridazine ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. frontiersin.org Analyses of the MD trajectory, such as calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide insights into the conformational stability of the complex and the flexibility of its components. frontiersin.orgnih.gov

Table 2: Potential Interactions in Molecular Docking

| Interaction Type | Potential Groups on this compound |

|---|---|

| Hydrogen Bond Donor | Carboxyl -OH |

| Hydrogen Bond Acceptor | Carboxyl C=O, Pyridazine Nitrogens |

Quantitative Structure-Property Relationship (QSPR) Modeling.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netmdpi.com These models correlate calculated molecular descriptors with experimentally determined properties. rsc.org

For this compound, a QSPR model could be developed to predict a wide range of its physicochemical properties, such as solubility, melting point, or a specific biological activity. The process would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for a series of related pyridazine compounds. These descriptors can be constitutional, topological, geometric, or quantum-chemical.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that links a subset of these descriptors to the property of interest. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds. rsc.orgnih.gov

QSPR models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with desired properties, thereby accelerating the research and development process. bris.ac.uk

Biological Activities and Mechanistic Insights of Pyridazine 4 Carboxylic Acid Derivatives

Antimicrobial Efficacy

The pyridazine (B1198779) core is a key pharmacophore that has been successfully integrated into various antimicrobial agents. Research into its derivatives has revealed significant activity against a spectrum of microbial pathogens, including bacteria and fungi, as well as the ability to disrupt microbial virulence mechanisms such as biofilm formation.

Pyridazine-4-carboxylic acid derivatives have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria.

Certain novel pyridazino[4, 5-b]carbazole derivatives have demonstrated notable antibacterial properties. doaj.org Specifically, synthesized compounds were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi. doaj.org Among the tested series, compounds designated as 3 , 6 , and 8 exhibited pronounced antibacterial activities, while compounds 2 , 5 , and 9 showed moderate activities. doaj.org Another study focused on 6-phenyl–pyridazine-3-one derivatives, which were synthesized and evaluated for their antimicrobial action. biomedpharmajournal.org One derivative, in particular, showed excellent antibacterial activity against both the Gram-positive strain Staphylococcus pyogenes and the Gram-negative strain Escherichia coli. biomedpharmajournal.org

Furthermore, research into fused heterocyclic systems incorporating the pyridazine ring has yielded potent antibacterial agents. nih.gov For instance, 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid and its derivatives have been synthesized and shown to possess antibacterial activity. nih.gov While not direct derivatives of this compound, these findings highlight the importance of the broader pyridazine scaffold in the development of new antibacterial compounds.

| Derivative Class | Bacterial Strains Tested | Observed Activity | Source |

|---|---|---|---|

| Pyridazino[4, 5-b]carbazoles | MRSA, S. typhi | Pronounced to moderate activity observed for various derivatives. doaj.org | doaj.org |

| 6-phenyl–Pyridazine-3-One Derivative (IIIa) | S. pyogenes (Gram+), E. coli (Gram-) | Excellent activity against both strains. biomedpharmajournal.org | biomedpharmajournal.org |

| Pyrido[2,3-c]pyridazine-3-carboxylic acid derivative | Not specified in abstract | Reported antibacterial activity. nih.gov | nih.gov |

In addition to their antibacterial effects, pyridazine derivatives have been evaluated for their potential to inhibit fungal growth.

The same series of pyridazino[4, 5-b]carbazole derivatives that showed antibacterial effects were also tested against the opportunistic fungal pathogen Candida albicans. doaj.org Several compounds from this series, namely 2 , 3 , 5 , 7 , and 9 , demonstrated strong antifungal activity, comparable to the positive control used in the study. doaj.org Similarly, a study on 6-phenyl–pyridazine-3-one derivatives found that one particular derivative exhibited very good antifungal activity. biomedpharmajournal.org These findings underscore the potential of the pyridazine scaffold in the development of broad-spectrum antimicrobial agents.

| Derivative Class | Fungal Strain Tested | Observed Activity | Source |

|---|---|---|---|

| Pyridazino[4, 5-b]carbazoles | Candida albicans | Strong activity comparable to the positive control for several derivatives. doaj.org | doaj.org |

| 6-phenyl–Pyridazine-3-One Derivative (IIId) | Not specified in abstract | Very good antifungal activity reported. biomedpharmajournal.org | biomedpharmajournal.org |

A key aspect of bacterial pathogenicity, particularly in chronic infections caused by organisms like Pseudomonas aeruginosa, is the formation of biofilms and the production of virulence factors. mdpi.com Pyoverdine is a siderophore crucial for iron acquisition and is a significant virulence factor for P. aeruginosa. mdpi.comresearchgate.net

Recent studies have explored the potential of metal complexes with pyridazine carboxylic acid derivatives as anti-biofilm agents. Ruthenium complexes with pyridazine-3-carboxylic acid were synthesized and tested for their impact on biofilm formation and pyoverdine production in P. aeruginosa PAO1. mdpi.comnih.gov Both synthesized ruthenium complexes demonstrated anti-biofilm activity that was superior to the free ligand. nih.gov Crucially, these complexes also exhibited high suppressive activity on pyoverdine production, indicating a reduction in the virulence of the bacteria. nih.gov This inhibitory effect on a key virulence factor highlights a sophisticated mechanism of action beyond simple growth inhibition and suggests that these compounds could function as valuable anti-virulence agents. nih.gov

Enzyme Inhibition Profiling

This compound and its structural analogs have been identified as effective inhibitors of specific enzyme families, demonstrating their potential in targeting diseases driven by enzymatic dysregulation.

Histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to various cancers. mdpi.comnih.gov The pyridine-4-carboxylic acid scaffold and its bioisosteres, such as the pyrido[3,4-d]pyrimidin-4(3H)-one core, have been a focus for the development of potent KDM inhibitors. nih.govacs.org

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a highly efficient ligand for both the KDM4 and KDM5 subfamilies. acs.org A derivative, 53a , was found to be a potent, cell-permeable inhibitor of KDM4A and KDM4B, while also strongly inhibiting KDM5B and KDM5C. acs.org This compound maintained selectivity against other KDM subfamilies like KDM2A, KDM3A, and KDM6B. acs.org Another compound from this class, 12 , also showed dual KDM4/5 inhibitory activity and was demonstrated to increase histone methylation marks in cellular assays. nih.gov The development of 3-amino-4-pyridine carboxylate derivatives has also led to potent inhibitors of the KDM4 and KDM5 families. nih.govresearchgate.net These compounds show activity in the nanomolar range in biochemical assays and are active in cell-based assays. nih.gov

| Compound | Scaffold | KDM4A (IC50) | KDM4B (IC50) | KDM5B (IC50) | KDM5C (IC50) | Source |

|---|---|---|---|---|---|---|

| 53a | Pyrido[3,4-d]pyrimidin-4(3H)-one | 0.126 µM | 0.050 µM | 0.014 µM | 0.023 µM | acs.org |

| 12 | Pyrido[3,4-d]pyrimidin-4(3H)-one | Not Reported | 31 nM | 23 nM | Not Reported | nih.gov |

| 34 | 3-Amino-4-pyridine carboxylate | ≤ 100 nM (family) | ≤ 100 nM (family) | Not Reported | 100-125 nM | nih.gov |

| 39 | 3-Amino-4-pyridine carboxylate | ≤ 100 nM (family) | ≤ 100 nM (family) | Not Reported | 100-125 nM | nih.gov |

Transient Receptor Potential (TRP) channels are a group of ion channels involved in various physiological processes, and their modulation is a target for therapeutic intervention. nih.gov Specifically, TRPC6 has been implicated in several human pathologies. nih.gov

Research into the enzyme inhibitory profile of pyridazine derivatives has extended to this class of ion channels. A recent study reported the discovery of pyridazinone derivatives as potent inhibitors of the closely related Transient Receptor Potential Canonical 4/5 (TRPC4/5) channels. dntb.gov.ua While this research highlights the potential of the pyridazinone scaffold to interact with TRP channels, specific and detailed findings on the direct inhibition of the TRPC6 ion channel by this compound derivatives are not extensively documented in the reviewed literature. Further investigation is required to fully characterize the activity and selectivity of this chemical class against TRPC6.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme in the degradation of type II collagen, a major component of articular cartilage. nih.govpatsnap.com Its overactivity is implicated in the pathology of osteoarthritis and rheumatoid arthritis, making it a significant therapeutic target. patsnap.com While extensive research has been dedicated to developing MMP-13 inhibitors, direct studies on this compound derivatives are limited. However, the exploration of other heterocyclic scaffolds provides insights into the structural requirements for MMP-13 inhibition.

For instance, pyrimidine (B1678525) dicarboxamide derivatives have been identified as allosteric inhibitors of MMP-13, binding to a side pocket (S1') rather than the catalytic zinc site. nih.gov This allosteric inhibition is a promising strategy for achieving selectivity and reducing the off-target effects associated with broad-spectrum MMP inhibitors. nih.gov Research on these compounds has focused on optimizing their potency, metabolic stability, and oral bioavailability. nih.gov

Furthermore, indole-based inhibitors have been developed that also target the S1' selectivity pocket of MMP-13. acs.org Structure-activity relationship (SAR) studies on these indole (B1671886) derivatives have highlighted the importance of specific substitutions for achieving high potency and selectivity. acs.org Although not directly involving a pyridazine core, these findings underscore the potential for heterocyclic compounds to serve as effective MMP-13 inhibitors. The development of selective, non-zinc-chelating inhibitors is a key focus in the field to avoid the musculoskeletal syndrome side effects observed with earlier generations of MMP inhibitors. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metalloenzyme that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. These lipid mediators are involved in a variety of physiological processes, including pain, inflammation, and appetite regulation.

While direct studies on this compound derivatives as NAPE-PLD inhibitors are not extensively documented, research on structurally similar pyrimidine-4-carboxamides has provided significant insights. A high-throughput screening campaign identified a pyrimidine-4-carboxamide (B1289416) hit with sub-micromolar potency against NAPE-PLD. nih.gov Subsequent optimization of this lead compound, focusing on substitutions at three different positions, led to the development of a potent and selective nanomolar inhibitor known as LEI-401. nih.gov This optimized inhibitor was shown to reduce NAE levels in both cell-based assays and in the brains of mice. nih.gov

The crystal structure of NAPE-PLD reveals a metallo-β-lactamase fold with two zinc ions in the active site. nih.gov The enzyme is membrane-associated and its activity is influenced by its dimeric state, which can be allosterically modulated by bile acids. nih.gov The development of small molecule inhibitors for NAPE-PLD provides valuable tools to further investigate the biological functions of this enzyme and its role in various physiological and pathological processes.

Factor XIa (FXIa) Inhibition

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade. orientjchem.org Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding complications compared to traditional anticoagulants. nih.gov Pyridazine and pyridazinone derivatives have emerged as a promising class of potent and selective FXIa inhibitors. orientjchem.org

Researchers have designed and synthesized a series of pyridazine and pyridazinone derivatives that exhibit single-digit nanomolar affinity for FXIa. orientjchem.org These compounds have demonstrated good selectivity over other related serine proteases. orientjchem.org Furthermore, selected inhibitors from this class have shown moderate oral bioavailability, making them attractive candidates for further development as oral anticoagulants. orientjchem.org The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the key structural features required for potent and selective FXIa inhibition. nih.gov

Angiotensin Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS) and plays a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a well-established class of drugs for the treatment of hypertension and heart failure. nih.gov

While direct studies on this compound derivatives as ACE inhibitors are limited, research on related pyridazinone derivatives has shown promise. A study involving the synthesis of novel pyridazinone derivatives identified a lead compound with ACE inhibitory activity. orientjchem.orgorientjchem.org The in vitro enzymatic assay revealed an IC50 value of 5.78 μg/mL for the most active compound, compared to the standard drug Lisinopril with an IC50 of 0.85 μg/mL. orientjchem.orgorientjchem.org Molecular docking studies suggested that the incorporation of free amino and carboxylic acid groups into the pyridazinone structure could lead to more potent ACE inhibitors. orientjchem.orgorientjchem.org This suggests that this compound derivatives could be a promising scaffold for the design of novel ACE inhibitors.

Broader Spectrum Enzyme Targets (e.g., Urease, Synthase, Tyrosinase, Myeloperoxidase, Acetylcholinesterase, COX-2, Calpain, Kinases)

Derivatives of this compound have demonstrated inhibitory activity against a wide range of enzymes, highlighting their potential as versatile therapeutic agents.

Carbonic Anhydrase, COX-2, and 5-LOX: A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been identified as multi-target inhibitors of human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov These enzymes are all implicated in inflammation. The synthesized pyridazine derivatives showed potent, low nanomolar inhibition of the cancer-related hCA IX and XII isoforms. nih.gov They also exhibited effective and selective inhibition of COX-2 over COX-1 and potent to moderate inhibition of 5-LOX. nih.gov

Urease: Pyridine (B92270) carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections caused by Helicobacter pylori. frontiersin.orgmdpi.com Several synthesized pyridine derivatives displayed potent urease inhibition, with some compounds showing significantly greater activity than the standard inhibitor thiourea. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. mdpi.comnih.gov While direct studies on this compound derivatives are scarce, various carboxylic acids and heterocyclic compounds have been identified as tyrosinase inhibitors. nih.govmdpi.com

Acetylcholinesterase: Pyridazine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Certain pyridazine-containing compounds have shown promise as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Kinases: The pyridazine scaffold is present in a number of kinase inhibitors. researchgate.netnih.gov For example, pyridazino[4,5-b]indole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs). Imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent covalent inhibitors of CDK12/13. researchgate.net

Limited direct research is available on the inhibition of synthase, myeloperoxidase, and calpain by this compound derivatives.

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have been the focus of considerable research due to their significant anti-inflammatory and analgesic properties. nih.gov These activities are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.

Several studies have reported the synthesis of novel pyridazine derivatives that exhibit potent anti-inflammatory effects in various in vivo models. nih.gov For instance, certain pyridazinone derivatives have demonstrated superior anti-inflammatory activity compared to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, with the added benefit of a better safety profile regarding gastric ulceration. nih.gov

The mechanism underlying the anti-inflammatory and analgesic effects of many pyridazine derivatives is their selective inhibition of COX-2. nih.gov By selectively targeting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins (B1171923) without significantly affecting the gastroprotective functions of COX-1. This selectivity is a key objective in the design of safer anti-inflammatory drugs. In addition to their anti-inflammatory properties, many of these compounds have also shown significant analgesic activity in various pain models. frontiersin.orgmdpi.com

Antiviral Activity

The pyridazine nucleus is a recognized pharmacophore in the development of antiviral agents. mdpi.com Derivatives of pyridazine have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses.

Several studies have reported the synthesis and evaluation of pyridazine derivatives with significant antiviral effects. For example, certain imidazo[1,2-b]pyridazine derivatives have been shown to be potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Another study focused on the synthesis of new pyridazine derivatives for evaluation against hepatitis A virus (HAV), with one compound, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] orientjchem.orgorientjchem.orgmdpi.comtriazine-3(4H)-thione, showing the most promising activity. mdpi.comresearchgate.net The diverse antiviral activities reported for pyridazine-containing molecules suggest that the this compound scaffold holds potential for the development of novel antiviral therapeutics. researchgate.netnih.govmdpi.com

Antitumor and Cytotoxic Effects

Pyridazine derivatives are recognized as a promising scaffold in the development of potent anticancer agents due to their advantageous physicochemical properties and antitumor potential. nih.gov The pyridazine core is central to numerous derivatives designed to exhibit high selectivity and low toxicity against cancer cells. nih.gov Research has focused on their structure-activity relationships (SAR), design strategies, and binding modes to create more effective and less toxic anticancer drugs. nih.gov

Several studies have highlighted the cytotoxic potential of newly synthesized pyridazine derivatives against various human cancer cell lines. For instance, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were evaluated for their anticancer activities against five human cancer cell lines: A-549 (lung), Hs-683 (brain), MCF-7 (breast), SK-MEL-28 (melanoma), and B16-F10 (murine melanoma). nih.gov Among the tested compounds, some exhibited excellent activities, comparable to the positive controls 5-fluorouracil (B62378) and etoposide, with IC₅₀ values in the low micromolar range (1 to 10 μM) against MCF-7 and SK-MEL-28 cell lines. nih.gov Molecular docking studies suggested that these compounds achieve their effects through strong binding to certain kinases associated with these cancer types. nih.gov

Similarly, another study reported the in vitro cytotoxic evaluation of novel pyridazine, pyrazole, and pyrimidine derivatives. researchgate.net The cytotoxic activity was assessed against breast carcinoma (MCF-7), human liver cancer (HEPG2), and human colon cancer (HCT) cell lines. researchgate.net Specific derivatives showed significant activity against particular cell lines; for example, compounds 4 and 8 were most effective against the MCF-7 cell line, while compounds 5 and 13a showed the best activity against the HePG2 cell line. researchgate.net

The development of nano-formulations has also been explored to enhance the anticancer efficacy of pyridazine derivatives. Nanoparticles of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated promising cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines, showing improved performance over the original compound. mdpi.com These nanoparticles were also found to be effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), key enzymes in tumor growth. mdpi.com

Table 1: Cytotoxic Activity of Selected Pyridazine Derivatives

| Compound Series | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | MCF-7 (Breast), SK-MEL-28 (Melanoma) | Compounds 4e and 4f showed IC₅₀ values ranging from 1 to 10 μM. | nih.gov |

| Novel Hydrazone Derivatives | MCF-7 (Breast), HePG2 (Liver) | Compounds 4 and 8 were most active against MCF-7; compounds 5 and 13a were most active against HePG2. | researchgate.net |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Nanoparticles) | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Nano-formulations showed promising cytotoxicity and inhibited EGFR and CDK-2. | mdpi.com |

Other Pharmacological Activities of Pyridazine Derivatives